REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([O:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)=[O:4].[F:15]C1C=C(O)C=CC=1C(O)=O.COC(Cl)=O>>[F:15][C:13]1[CH:14]=[C:6]([O:5][C:3]([O:2][CH3:1])=[O:4])[CH:7]=[CH:8][C:9]=1[C:10]([OH:12])=[O:11]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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COC(=O)OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CC(=C1)O
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Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
COC(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This was prepared
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Name
|
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Type
|
|
Smiles
|
FC1=C(C(=O)O)C=CC(=C1)OC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |